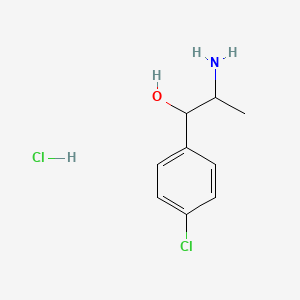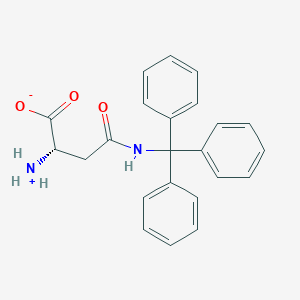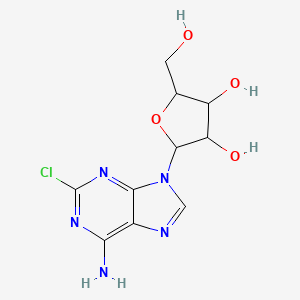![molecular formula C15H11BrNNaO3 B7818803 sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate](/img/structure/B7818803.png)
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate” is known as 1-Hydroxy-4-(p-toluidino)anthraquinone. It is a synthetic colorant commonly used in cosmetics and personal care products. This compound imparts a bright purple hue to formulations and is often found in nail polishes, hair dyes, and makeup products such as lipsticks, eyeshadows, and blushes .
Méthodes De Préparation
1-Hydroxy-4-(p-toluidino)anthraquinone is typically synthesized by condensing a mixture of dimethylaniline and benzaldehyde with aniline in the presence of an acidic catalyst. The resulting product is then purified and dried to form a bright purple powder . This synthetic route ensures the production of a stable and vibrant colorant suitable for various cosmetic applications.
Analyse Des Réactions Chimiques
1-Hydroxy-4-(p-toluidino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Hydroxy-4-(p-toluidino)anthraquinone has several scientific research applications:
Chemistry: It is used as a colorant in various chemical formulations and as a reagent in analytical chemistry.
Biology: The compound is utilized in biological staining techniques to visualize cellular components under a microscope.
Medicine: While not directly used as a therapeutic agent, it serves as a model compound in pharmacological studies to understand the behavior of similar anthraquinone derivatives.
Industry: It is widely used in the cosmetic industry to provide vibrant colors to products, ensuring aesthetic appeal and consumer satisfaction
Mécanisme D'action
The mechanism by which 1-Hydroxy-4-(p-toluidino)anthraquinone exerts its effects primarily involves its ability to absorb and reflect light, imparting a purple color to the products it is added to. The molecular structure allows for the absorption of specific wavelengths of light, resulting in the characteristic hue. Additionally, the compound’s stability in both acidic and alkaline conditions makes it a reliable colorant in various formulations .
Comparaison Avec Des Composés Similaires
1-Hydroxy-4-(p-toluidino)anthraquinone can be compared with other similar compounds such as:
1-Hydroxy-9,10-anthraquinone: Another anthraquinone derivative used as a colorant but with different hue properties.
1,4-Dihydroxy-9,10-anthraquinone: Known for its use in dyes and pigments, offering different shades and stability profiles.
Solvent Violet 13: A similar violet dye used in cosmetics, with comparable stability and color properties.
The uniqueness of 1-Hydroxy-4-(p-toluidino)anthraquinone lies in its specific molecular structure, which provides a distinct purple hue and excellent stability in various conditions, making it a preferred choice in the cosmetic industry .
Propriétés
IUPAC Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFGMQJYAFHESD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrNNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818768.png)
![potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7818776.png)

![(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7818783.png)
![sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate](/img/structure/B7818791.png)


![sodium;1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B7818807.png)


